- An efficient domino Sonogashira/double carbopalladation/C-H-activation reaction leading to fluorescent polycyclic aromatic hydrocarbons, Heterocycles, 2015, 90(2), 919-927
Cas no 958244-59-2 (2-bromo-1-(2-iodophenoxy)benzene)
958244-59-2 structure
Product Name:2-bromo-1-(2-iodophenoxy)benzene
N.o CAS:958244-59-2
MF:C12H8BrIO
MW:374.999794960022
CID:3038451
Update Time:2023-09-11
2-bromo-1-(2-iodophenoxy)benzene Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-bromo-1-(2-iodophenoxy)benzene
- 2-bromo-2'-iododiphenyl ether
- 1-Bromo-2-(2-iodophenoxy)benzene (ACI)
-
- Inchi: 1S/C12H8BrIO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H
- Chave InChI: SDRJFZRBYMCVCE-UHFFFAOYSA-N
- SMILES: BrC1C(OC2C(I)=CC=CC=2)=CC=CC=1
Propriedades Computadas
- Massa Exacta: 373.88000
Propriedades Experimentais
- PSA: 9.23000
- LogP: 4.84600
2-bromo-1-(2-iodophenoxy)benzene Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; 30 min, rt
Referência
Método de produção 2
Condições de reacção
1.1 5 min, rt → 200 °C
Referência
- One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts, Organic Letters, 2022, 24(13), 2562-2566
Método de produção 3
Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ; 12 h, 25 °C
Referência
- Intramolecular Aryl Migration of Diaryliodonium Salts: Access to ortho-Iodo Diaryl Ethers, Angewandte Chemie, 2018, 57(38), 12313-12317
Método de produção 4
Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Catalysts: Potassium iodide Solvents: Acetonitrile , Water ; 0 °C; 16 h, rt
Referência
- Silicon-containing compound host compounds and hole transport materials for thermally activated delayed fluorescent dopants and organic electroluminescence devices comprising the same, United States, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ; overnight, 95 °C; 95 °C → rt
1.2 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water ; rt
1.4 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; overnight, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, reflux; reflux → rt
1.3 Reagents: Sodium chloride Solvents: Water ; rt
1.4 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; overnight, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referência
- Palladium-Catalyzed Synthesis of Six-Membered Benzofuzed Phosphacycles via Carbon-Phosphorus Bond Cleavage, Organic Letters, 2015, 17(1), 70-73
Método de produção 6
Condições de reacção
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.2 Reagents: Potassium iodide
1.2 Reagents: Potassium iodide
Referência
- Ambiphilic compounds: synthesis and structure of a phosphane-borane with a flexible diphenyl ether tether, European Journal of Organic Chemistry, 2007, (27), 4483-4486
Método de produção 7
Condições de reacção
1.1 Reagents: Triethylamine , Cupric acetate Solvents: Dichloromethane ; 48 h, rt
Referência
- Rh2(II)-catalyzed enantioselective intramolecular Buchner reaction and aromatic substitution of donor-donor carbenes, Chemical Science, 2022, 13(7), 1992-2000
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium nitrite Catalysts: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide , Water ; 1 h, 5 °C
1.2 Reagents: Potassium iodide Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water
Referência
- Preparation of spiro[5H-dibenzo[a,d]cycloheptene-5,9'-[9H]xanthene] derivatives and related compounds useful for organic electronic devices, China, , ,
2-bromo-1-(2-iodophenoxy)benzene Raw materials
- 2-(2-bromophenoxy)aniline
- 2-Iodophenol
- (2-Bromophenyl)boronic acid
- (2-Bromophenyl)[2-[[(trifluoromethyl)sulfonyl]oxy]phenyl]iodonium
- 1-Fluoro-2-nitrobenzene
2-bromo-1-(2-iodophenoxy)benzene Preparation Products
2-bromo-1-(2-iodophenoxy)benzene Literatura Relacionada
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
958244-59-2 (2-bromo-1-(2-iodophenoxy)benzene) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Yunnanjiuzhen
Membro Ouro
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel